molecular formula C13H10N2O B2412985 3-[4-(Hydroxymethyl)phenyl]pyridine-2-carbonitrile CAS No. 1423037-18-6

3-[4-(Hydroxymethyl)phenyl]pyridine-2-carbonitrile

Cat. No. B2412985
CAS RN: 1423037-18-6
M. Wt: 210.236
InChI Key: KOZHHPNPJLOFKM-UHFFFAOYSA-N
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Description

“3-[4-(Hydroxymethyl)phenyl]pyridine-2-carbonitrile” is a chemical compound with the CAS Number: 217189-04-3 . It has a molecular weight of 185.23 . The IUPAC name for this compound is [4-(3-pyridinyl)phenyl]methanol . The physical form of this compound is solid .


Synthesis Analysis

The synthesis of pyridine derivatives often involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature . Subsequent treatment with acetic anhydride at 120°C affords 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .


Molecular Structure Analysis

The molecular structure of “3-[4-(Hydroxymethyl)phenyl]pyridine-2-carbonitrile” can be represented by the InChI code: 1S/C12H11NO/c14-9-10-3-5-11 (6-4-10)12-2-1-7-13-8-12/h1-8,14H,9H2 .


Chemical Reactions Analysis

The chemical reactions involving pyridine derivatives are diverse. For instance, the one-step transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles hinges on the combination of copper catalysis and activation by lithium fluoride or magnesium chloride . This process is useful for the scaffold decoration of a broad range of complex N-heterocycles .


Physical And Chemical Properties Analysis

The compound has a boiling point of 106-107 . It is stored at ambient temperature and shipped at the same temperature . The compound is solid in its physical form .

Scientific Research Applications

1. Synthesis and Structural Analysis

A study by Ganapathy et al. (2015) detailed the crystal structure of a related compound, highlighting its potential in crystallography and structural analysis. The research focused on understanding the molecular configuration and intermolecular interactions, which are vital for designing new materials and drugs (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).

2. Molecular Docking and Drug Design

Venkateshan et al. (2020) explored the use of azafluorene derivatives, which are structurally related to the compound , for inhibiting SARS CoV-2 RdRp. This study is significant as it combines molecular docking analysis, quantum chemical modeling, and molecular dynamics to design potential antiviral agents (Venkateshan, Muthu, Suresh, & Ranjith Kumar, 2020).

3. Optical and Electronic Properties

El-Menyawy, Zedan, and Nawar (2019) conducted a study on pyrazolo[4,3-b] pyridine derivatives, which are chemically related, to understand their optical and electronic properties. Such research is crucial for the development of new materials in the field of optoelectronics (El-Menyawy, Zedan, & Nawar, 2019).

4. Fluorescence Properties

Research by Toche et al. (2009) on pyridine-3-carbonitriles, including fluorescence studies, showcases the potential of these compounds in developing fluorescent materials and sensors. The study specifically analyzed how different substitutions affect absorption and emission properties (Toche, Kazi, Ghotekar, Bagul, Tantak, & Jachak, 2009).

5. Corrosion Inhibition

Studies by Verma et al. (2015) and Sudheer & Quraishi (2015) investigated pyridine carbonitriles as corrosion inhibitors. These findings are significant in industrial applications where corrosion resistance is a critical concern (Verma, Ebenso, Bahadur, Obot, & Quraishi, 2015); (Sudheer & Quraishi, 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The signal word for this compound is “Warning” and it has the hazard statements H302, H315, H319, and H335 . The precautionary statements for this compound are P271, P260, and P280 .

properties

IUPAC Name

3-[4-(hydroxymethyl)phenyl]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c14-8-13-12(2-1-7-15-13)11-5-3-10(9-16)4-6-11/h1-7,16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZHHPNPJLOFKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C#N)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Hydroxymethyl)phenyl]pyridine-2-carbonitrile

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